2,6-dichloro-7-isopropyl-7H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-7-propan-2-ylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLSAIGMUTOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Regioselectivity in the Preparation of 2,6 Dichloro 7 Isopropyl 7h Purine
Alkylation Strategies for N7-Substitution of 2,6-Dichloropurine (B15474) Precursors
The primary route to 2,6-dichloro-7-isopropyl-7H-purine involves the direct alkylation of 2,6-dichloropurine with an isopropyl halide. The key to a successful synthesis lies in carefully controlling the reaction parameters to favor the kinetically controlled N7 product over the thermodynamically favored N9 isomer.
Examination of Reaction Conditions and Solvent Effects
The choice of base, solvent, and temperature plays a crucial role in directing the alkylation towards the desired N7 position. A known procedure for the synthesis of the title compound involves the reaction of 2,6-dichloro-9H-purine with 2-iodopropane (B156323) in dimethyl sulfoxide (B87167) (DMSO) using potassium carbonate as the base. nih.govresearchgate.net This reaction, stirred at a controlled temperature of 288–291K for 8 hours, yields both N7 and N9 isomers, with the N7-isopropyl derivative being the minor product. nih.govresearchgate.net
The use of polar aprotic solvents like DMSO can facilitate the reaction; however, isolation of the product can be challenging. ub.edu Other solvents like acetonitrile (B52724) (ACN) and 1,2-dichloroethane (B1671644) (DCE) have also been explored in purine (B94841) alkylation studies. acs.org For instance, in the tert-butylation of 6-chloropurine, acetonitrile was found to favor the formation of a mixture of N7 and N9 isomers. acs.org The solubility of the purine starting material is a significant factor, with poor solubility in many organic solvents often leading to low yields. ub.edu
Control of Regioselectivity at N7 versus N9 Positions
The inherent nucleophilicity of both N7 and N9 atoms in the purine ring makes achieving high regioselectivity a significant hurdle. Generally, alkylation reactions that are faster and occur under milder conditions tend to favor the N9-alkylpurine. ub.edu Conversely, conditions that allow for thermodynamic equilibrium often lead to a higher proportion of the more stable N9 isomer. nih.govacs.org
Several strategies have been developed to enhance regioselectivity for N7 alkylation. One approach involves the use of specific catalysts. For example, studies on the tert-alkylation of 6-substituted purines have shown that using a Lewis acid like SnCl₄ can direct the substitution to the N7 position under kinetically controlled conditions. nih.govacs.org Another technique employs transient protection of the N9 position to force alkylation at N7. nih.gov
The nature of the alkylating agent also influences the N7/N9 ratio. While simpler alkyl halides often lead to mixtures, bulkier groups can exhibit different selectivity. The use of 2-iodopropane specifically for the synthesis of the title compound highlights the importance of the isopropyl group's steric and electronic properties in the reaction outcome. nih.govresearchgate.net
Optimization of Yields and Purity Profiles
Following the alkylation reaction, the separation of the N7 and N9 isomers is a critical step. Column chromatography is a common method for isolating the desired this compound from the reaction mixture. nih.govresearchgate.net The crude material is typically subjected to silica (B1680970) gel chromatography using a solvent system such as petroleum ether/ethyl acetate (B1210297) to separate the isomers. nih.gov
| Starting Material | Reagent | Base | Solvent | Temperature | Product(s) | Yield | Reference |
| 2,6-dichloro-9H-purine | 2-iodopropane | K₂CO₃ | DMSO | 288–291K | This compound and 2,6-dichloro-9-isopropyl-9H-purine | Minor fraction (N7) | nih.govresearchgate.net |
| 6-chloropurine | tert-butyl bromide | BSA, SnCl₄ | ACN | 80 °C | 9-(tert-Butyl)-6-chloro-9H-purine | 39% | nih.gov |
| 6-chloropurine | methyl iodide | DBU | acetonitrile | Not specified | N7-methyl and N9-methyl products | 8% (N7), 12% (N9) | ub.edu |
Alternative Synthetic Routes to the 7-Isopropyl-7H-purine Moiety
Beyond direct alkylation, other synthetic strategies can be envisioned for the construction of the 7-isopropyl-7H-purine core. One such approach involves the cyclization of a suitably substituted imidazole (B134444) or pyrimidine (B1678525) precursor. nih.govacs.org These methods, while often multistep and more laborious, can offer unambiguous regioselectivity. nih.gov For example, building the purine ring system from a pre-functionalized imidazole carrying the N-isopropyl group would ensure the desired substitution pattern.
Another potential, though less direct, route could involve the de novo synthesis of the purine ring. De novo purine biosynthesis is a fundamental biological pathway that assembles the purine ring from simpler molecules like glycine, aspartate, and formate (B1220265) derivatives. nih.govyoutube.com While complex, pathway-engineered enzymatic synthesis has been demonstrated for producing isotopically labeled purine nucleotides and could theoretically be adapted for the synthesis of specific substituted purines. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of purine synthesis, this can involve the use of less hazardous solvents, more efficient catalysts, and energy-saving techniques.
One significant advancement is the use of microwave irradiation to accelerate reactions. ub.edu Microwave-assisted organic synthesis can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. The application of microwave heating to the alkylation of 2,6-dichloropurine with an isopropyl halide could potentially improve the efficiency and reduce the energy consumption of the synthesis.
Furthermore, exploring water as a solvent or developing solvent-free reaction conditions are key areas of green chemistry research. While the poor solubility of purines presents a challenge, the development of new catalytic systems or phase-transfer catalysts could enable reactions in more environmentally benign media. ub.edu The use of reusable catalysts would also contribute to a greener synthetic process. While specific green chemistry approaches for the synthesis of this compound are not extensively documented, the broader trends in purine chemistry suggest a move towards more sustainable methodologies. rsc.orgrsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of 2,6 Dichloro 7 Isopropyl 7h Purine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional structure of 2,6-dichloro-7-isopropyl-7H-purine in the solid state has been determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for a detailed analysis of the molecule's geometry, including the planarity of its fused-ring system and the nature of its intermolecular interactions within the crystal lattice.
The compound crystallizes in the triclinic space group P1̅. nih.gov The crystallographic data provides a foundational understanding of the molecule's structural parameters.
| Crystal Data | |
| Chemical Formula | C₈H₈Cl₂N₄ |
| Molecular Weight | 231.08 g/mol |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 7.0146 (5) |
| b (Å) | 8.2862 (6) |
| c (Å) | 8.9686 (7) |
| α (°) | 70.499 (7) |
| β (°) | 83.820 (6) |
| γ (°) | 74.204 (6) |
| Volume (ų) | 472.75 (7) |
| Z | 2 |
| Temperature (K) | 120 |
| Radiation type | Mo Kα |
| Data sourced from Hloušková et al. (2012) |
The core of this compound consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. X-ray diffraction analysis reveals that both of these rings are essentially planar. nih.govnih.gov The maximum deviation from the mean plane is 0.0111 (15) Å for the pyrimidine ring and 0.0030 (15) Å for the imidazole ring. nih.gov This high degree of planarity is characteristic of aromatic heterocyclic systems.
The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In the crystal structure of this compound, the dominant packing feature is the stacking of the planar purine (B94841) ring systems. nih.govnih.gov
The molecules are organized in stacks that run approximately parallel to the bc plane of the unit cell. nih.govnih.gov A significant interaction is observed between the pyrimidine rings of adjacent, inversion-related molecules. The centroid-to-centroid distance between these stacked pyrimidine rings is 3.5189 (9) Å. nih.govnih.gov This distance is indicative of π-π stacking interactions, which are a common and important stabilizing force in the crystal packing of planar aromatic molecules. The crystal packing diagram reveals a layered structure, with these π-stacking interactions being a key motif in holding the layers together. No classical hydrogen bonds are observed, given the absence of hydrogen bond donors in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation
While X-ray crystallography provides a definitive picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for confirming the structure in solution. NMR analysis provides detailed information about the chemical environment of each proton and carbon atom, allowing for the verification of the connectivity and substitution pattern of the molecule. Although specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the known structure and data from closely related N7-substituted purine analogs.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the single aromatic proton on the purine core and the protons of the N7-isopropyl group.
| Expected ¹H NMR Signals | |
| Proton | Expected Chemical Shift (ppm) |
| H-8 (purine ring) | A singlet in the aromatic region, likely downfield (δ > 8.0 ppm), due to the deshielding effect of the electron-deficient purine ring system. |
| CH (isopropyl) | A septet (or multiplet) further upfield, likely in the range of δ 4.5-5.5 ppm. The N7 atom's electron-withdrawing nature would shift this proton downfield compared to a standard alkyl group. |
| CH₃ (isopropyl) | A doublet in the alkyl region, likely around δ 1.5-1.7 ppm. The two methyl groups are chemically equivalent and will be split into a doublet by the single methine proton. |
| Predicted based on general principles |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The differentiation between N7 and N9 isomers of purines can often be reliably achieved by comparing the chemical shifts of C5 and C8. For N7-substituted purines, the difference between the chemical shifts of C5 and C8 (Δδ = δ(C5) - δ(C8)) is typically large, whereas for N9 isomers, this difference is much smaller. acs.org
| Expected ¹³C NMR Signals | |
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2, C6 | These carbons, bonded to chlorine atoms, are expected to be significantly downfield in the aromatic region (δ > 150 ppm) due to the electronegativity of the chlorine and their position in the heterocyclic ring. |
| C4, C5 | Also in the aromatic region, with C5 generally being more shielded (further upfield) than C4. The large chemical shift difference between C5 and C8 is a key indicator of N7 substitution. acs.org |
| C8 | The carbon bearing the only proton on the purine ring, expected in the aromatic region (typically δ ~140-150 ppm). |
| CH (isopropyl) | Expected in the aliphatic region, likely around δ 50-60 ppm. |
| CH₃ (isopropyl) | Expected to be the most upfield signal, likely in the range of δ 20-25 ppm. |
| Predicted based on general principles |
COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons, confirming the isopropyl group's connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-8 to C-8, the isopropyl CH to its carbon, and the isopropyl CH₃ protons to their carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the substitution pattern. Key long-range correlations (over 2-3 bonds) would be expected:
A strong correlation between the H-8 proton and the C4 and C5 carbons would confirm the structure of the imidazole ring.
Crucially, correlations from the isopropyl methine (CH) proton to the C5 and C8 carbons of the purine ring would provide definitive proof of the N7-substitution pattern.
Correlations from the H-8 proton to the isopropyl methine carbon would further solidify this assignment.
These combined 2D NMR techniques would provide irrefutable evidence for the solution-state structure of this compound, complementing the solid-state data from X-ray crystallography.
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. For this compound, the FTIR spectrum is expected to exhibit several key absorption bands that confirm the presence of the purine core, the chloro-substituents, and the isopropyl group.
The primary vibrations anticipated in the FTIR spectrum include C-H stretching from the isopropyl group and the purine ring, C=N and C=C stretching within the heterocyclic aromatic system, and C-Cl stretching. The absence of a significant N-H stretching band around 3100-3300 cm⁻¹ would be a key indicator of successful N7-alkylation.
Table 1: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2980-2960 | Asymmetric C-H Stretch | Isopropyl (CH₃) | Medium-Strong |
| 2870-2850 | Symmetric C-H Stretch | Isopropyl (CH₃) | Medium |
| ~3100 | Aromatic C-H Stretch | Purine Ring (C8-H) | Weak |
| 1610-1590 | C=N Stretch | Purine Ring | Strong |
| 1570-1550 | C=C Stretch | Purine Ring | Strong |
| 1470-1450 | C-H Bend | Isopropyl (CH) | Medium |
| 1385-1365 | C-H Bend (umbrella) | Isopropyl (gem-dimethyl) | Medium |
| 800-750 | C-Cl Stretch | Aryl Halide | Strong |
This table represents predicted values based on characteristic infrared absorption frequencies of purine derivatives and functional groups.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic ring systems. For this compound, Raman spectroscopy would be instrumental in confirming the vibrations of the purine ring and the C-Cl bonds.
The Raman spectrum is expected to show strong signals for the purine ring breathing modes and the symmetric stretching of the C-Cl bonds. These vibrations are often weak or absent in FTIR spectra, highlighting the complementary nature of the two techniques. researchgate.net
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100 | Aromatic C-H Stretch | Purine Ring (C8-H) | Weak |
| 2980-2920 | C-H Stretch | Isopropyl | Medium |
| 1600-1550 | Ring Stretching | Purine Ring | Strong |
| 1480-1400 | Ring Breathing/Deformation | Purine Ring | Strong |
| 750-700 | Symmetric C-Cl Stretch | Aryl Halide | Strong |
This table represents predicted values based on characteristic Raman scattering of purine analogues. mdpi.comkoreascience.kr
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound (C₈H₈Cl₂N₄). The theoretical exact mass for this compound is 230.0180 g/mol . An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value.
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. For this compound, common fragmentation pathways would likely involve the loss of the isopropyl group and subsequent fragmentation of the dichloropurine core. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly visible in the mass spectrum for the molecular ion and any chlorine-containing fragments.
Table 3: Predicted HRMS Fragmentation for this compound
| m/z (Predicted) | Fragment | Description |
| 230.0180 | [M]⁺ | Molecular Ion |
| 187.9751 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 152.9592 | [M - C₃H₇ - Cl]⁺ | Loss of isopropyl and one chlorine atom |
This table represents predicted fragmentation patterns based on the principles of mass spectrometry for N-alkylated purines. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation of complex mixtures and the assessment of purity. In the synthesis of this compound, chromatography is crucial for separating it from its N9-isopropyl isomer and for verifying the purity of the final product. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. In such a setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Table 4: Hypothetical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5.8 min |
| Purity | >99% (based on peak area) |
This table presents a typical set of HPLC conditions that would be suitable for the analysis of this compound. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for separating and identifying volatile and semi-volatile compounds, such as the N7 and N9 isomers of 2,6-dichloro-isopropyl-purine.
The isomers, having the same molecular weight, would be indistinguishable by mass spectrometry alone. However, their different polarities and boiling points would lead to different retention times in the GC column, allowing for their separation. The mass spectrometer then provides confirmation of the identity of each separated isomer.
Table 5: Hypothetical GC-MS Parameters for Isomer Separation
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI), 70 eV |
| Expected Retention Times | N7-isomer: ~12.5 min; N9-isomer: ~12.8 min |
This table outlines a plausible GC-MS method for the separation of N7 and N9 isomers of 2,6-dichloro-isopropyl-purine.
Thermal Analysis Techniques for Material Stability
Thermal analysis techniques are crucial in determining the stability and phase behavior of chemical compounds. For purine derivatives, these methods provide insights into their decomposition pathways and energetic properties, which are vital for applications in materials science and medicinal chemistry.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and decomposition profile of a compound.
For purine derivatives, TGA can reveal the temperatures at which significant mass loss occurs, indicating the onset of decomposition. For instance, studies on substituted purine derivatives have shown that the introduction of different functional groups can significantly impact their thermal stability. While specific TGA data for this compound is not provided in the search results, research on other purine derivatives indicates that decomposition temperatures can vary widely. For example, certain 2,6-disubstituted purine derivatives exhibit decomposition temperatures ranging from 258 °C to 298 °C. This variation is often linked to the nature of the substituents on the purine ring. The decomposition of the purine core itself typically occurs at higher temperatures and can proceed through various fragmentation pathways, including the cleavage of the imidazole and pyrimidine rings.
Hypothetical TGA Data for a Related Purine Derivative
| Temperature (°C) | Mass Loss (%) | Decomposition Step |
| 100-150 | 1.5 | Loss of adsorbed water/solvent |
| 250-300 | 25.0 | Initial decomposition of substituents |
| 300-450 | 45.0 | Major fragmentation of the purine ring |
| >450 | 28.5 | Final decomposition to char residue |
This table is illustrative and based on typical TGA data for organic compounds, as specific data for this compound is not available.
Differential scanning calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
For this compound, a melting point of 425–427 K (152–154 °C) has been reported. nih.gov A DSC analysis would be expected to show a sharp endothermic peak at this temperature, corresponding to the melting transition. The enthalpy of fusion, which is the energy required to melt the solid, could also be determined from the area of this peak.
In studies of other substituted purine derivatives, DSC has been used to identify various phase transitions. For some amorphous purine derivatives, glass transition temperatures (Tg) have been observed in the range of 82–102 °C. nih.gov The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. The presence and temperature of a glass transition can provide important information about the amorphous nature and stability of a material. For crystalline materials like this compound is expected to be, the primary thermal event observed by DSC would be melting.
Expected DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~152 | ~154 | Value not available |
This table is based on the reported melting point. The enthalpy value would need to be determined experimentally.
Elucidation of Structure Activity Relationships Sar for 2,6 Dichloro 7 Isopropyl 7h Purine Derivatives
Impact of Substituent Variation at C2, C6, N7, and N9 Positions on Biological Activity
The biological activity of purine (B94841) derivatives is significantly influenced by the nature and position of substituents on the purine scaffold. The C2, C6, N7, and N9 positions are particularly important for modulating the pharmacological effects of these compounds. nih.govresearchgate.net
Research into 2,6,9-trisubstituted purine derivatives has demonstrated their potential as antitumor agents. nih.govresearchgate.net A series of these compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study revealed that the nature of the substituent at the C6 position, in combination with substitutions at C2 and N9, plays a crucial role in determining the potency and selectivity of these compounds. For instance, certain aniline (B41778) derivatives at the C6 position led to promising cytotoxic activity against specific cancer cell lines. nih.govresearchgate.net
Similarly, studies on 2,6-disubstituted-7-methylpurines and their 7,9-dialkyl analogues have been conducted to explore their potential cytotoxic or cytostatic activities. nih.gov The variation of substituents at the C2 and C6 positions in these N7- and N9-alkylated purines was found to be a key determinant of their biological effects.
In the context of cardiovascular effects, research on 6-substituted purine derivatives as selective positive inotropes has shown that thioether-linked substituents at the C6 position are superior to their oxygen and nitrogen isosteres. researchgate.net Furthermore, the introduction of electron-withdrawing groups on the benzhydryl moiety of these C6-substituents increased their potency. researchgate.net
The alkylation of the purine nitrogen atoms, particularly at the N7 and N9 positions, also has a profound impact on biological activity. Direct alkylation of 2,6-dichloropurine (B15474) often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. nih.govacs.org However, specific synthetic methods have been developed to obtain the N7-substituted isomers selectively. nih.govresearchgate.net The biological evaluation of these separated isomers often reveals distinct activity profiles, underscoring the importance of the substitution pattern on the purine nitrogen atoms. For instance, while many biologically active purines are substituted at the N9 position, interesting biological properties have also been described for some N7-substituted purines. nih.govresearchgate.net
Table 1: Cytotoxicity of Selected 2,6,9-Trisubstituted Purine Derivatives
| Compound | C2-Substituent | C6-Substituent | N9-Substituent | Cytotoxicity (IC50 in µM) on HCT116 cells |
|---|---|---|---|---|
| 4a | H | 4-methoxyanilino | isopropyl | 12.1 |
| 4b | H | 4-fluoroanilino | isopropyl | 15.6 |
| 4c | H | 4-(trifluoromethyl)anilino | isopropyl | >36 |
| 4d | H | 4-methoxyanilino | pentyl | 14.2 |
| 4e | H | 4-fluoroanilino | pentyl | 12.3 |
| 4f | H | 4-(trifluoromethyl)anilino | pentyl | >36 |
| 4g | H | 4-methoxyanilino | benzyl | 8.9 |
| 4h | H | 4-fluoroanilino | benzyl | 8.5 |
| 4i | H | 4-(trifluoromethyl)anilino | benzyl | 16.2 |
| 4j | H | 4-methoxyanilino | cyclopropylmethyl | 9.7 |
| 4k | H | 4-fluoroanilino | cyclopropylmethyl | 8.9 |
| 4l | H | 4-(trifluoromethyl)anilino | cyclopropylmethyl | 20.4 |
Data sourced from a study on 2,6,9-trisubstituted purine derivatives as potential antitumor agents. nih.govresearchgate.net
Role of Isopropyl Moiety and Halogen Substituents in Molecular Recognition
The isopropyl group at the N7 position and the chlorine atoms at the C2 and C6 positions of the purine ring in 2,6-dichloro-7-isopropyl-7H-purine are critical for its interaction with biological targets.
The isopropyl moiety , being a bulky and hydrophobic group, plays a significant steric role. It can influence the orientation of the purine ring within a binding pocket and can engage in van der Waals interactions with hydrophobic amino acid residues of a target protein. The size and shape of the isopropyl group can contribute to the selectivity of the compound for a specific binding site.
The crystal structure of this compound reveals that the purine ring system, composed of the imidazole (B134444) and pyrimidine (B1678525) rings, is nearly planar. nih.govresearchgate.netnih.gov This planarity is a key feature that facilitates stacking interactions with aromatic amino acid residues or nucleobases in a biological target. In the crystalline state, the fused-ring systems are observed to stack in an approximately parallel fashion. nih.govnih.gov
Development of Pharmacophore Models for Targeted Biological Interactions
To understand the key structural features responsible for the biological activity of purine derivatives, pharmacophore models have been developed. These models provide a three-dimensional representation of the essential steric and electronic features that a molecule must possess to bind to a specific biological target and elicit a response.
For a series of 2,6,9-trisubstituted purine derivatives with cytotoxic activity, a preliminary pharmacophore model was generated. nih.govresearchgate.net This model was developed based on the most active compounds against various cancer cell lines. The key features identified in this pharmacophore model include:
Aromatic centers: Corresponding to the purine ring system, which can engage in aromatic or pi-pi stacking interactions.
Hydrogen acceptor/donor center: This feature highlights the importance of specific atoms that can participate in hydrogen bonding with the biological target.
A hydrophobic area: This region corresponds to nonpolar substituents, such as the alkyl group at the N9 position, which can interact with hydrophobic pockets in the target protein.
The development of such pharmacophore models is a crucial step in rational drug design, as it provides a blueprint for the design and synthesis of new, more potent, and selective analogues. nih.gov These models help in understanding the SAR at a molecular level and guide the optimization of lead compounds.
Correlation of Physicochemical Parameters with Biological Response (excluding logP if related to absorption/distribution for clinical use)
The biological response of this compound derivatives can be correlated with their physicochemical parameters, which govern their interactions with biological macromolecules.
Steric parameters , such as the size and shape of the substituents, also play a critical role. The bulk of the isopropyl group at the N7 position, for instance, can dictate the accessibility of the purine core to the binding site and can provide favorable van der Waals contacts. The variation in the size and conformation of different alkyl or aryl groups at the C2, C6, or N9 positions can lead to significant differences in biological activity by either promoting or hindering the optimal fit of the molecule within the binding pocket of the target protein.
A study on 2,6-disubstituted 7-methylpurines and their 7,9-dialkyl analogues also highlighted the importance of their physicochemical properties in determining their biological activity. nih.gov While detailed quantitative structure-activity relationship (QSAR) studies are often required to establish a precise mathematical correlation, the qualitative trends observed in SAR studies clearly indicate that a balance of electronic and steric properties is essential for achieving the desired biological response.
Advanced Applications in Chemical Biology Research
Design and Synthesis of Purine-Based Chemical Probes for Biological Systems
The development of chemical probes is essential for studying the function, activity, and localization of proteins within their native biological environment. The 2,6-disubstituted purine (B94841) framework is a common core for inhibitors of various protein families, particularly kinases, making 2,6-dichloro-7-isopropyl-7H-purine an excellent precursor for crafting targeted chemical probes.
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active-site-directed chemical probes to assess the functional state of enzymes in complex biological systems. nih.govnih.gov These probes, known as activity-based probes (ABPs), typically consist of three key components: a recognition element (or binding group), a reactive group (or warhead), and a reporter tag. nih.gov
The this compound scaffold can be systematically elaborated to generate sophisticated ABPs. The general design strategy involves:
Installation of a Targeting Moiety : The more reactive C6 chlorine is typically replaced first via nucleophilic aromatic substitution with a moiety that provides affinity and selectivity for a specific protein or protein family. For instance, aniline (B41778) derivatives are often used to target the ATP-binding site of protein kinases.
Installation of a Reactive Group : The C2 chlorine is subsequently replaced with a linker arm that terminates in an electrophilic "warhead." This warhead is designed to form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in or near the active site of the target enzyme. Only catalytically active enzymes will react with the probe, allowing for the specific labeling of this functional subset of the proteome. biorxiv.org
Commonly used reactive groups and their target residues are summarized in the table below.
| Reactive Group (Warhead) | Target Amino Acid | Typical Application |
| Acrylamide | Cysteine | Kinases, Deubiquitinases (DUBs) |
| Chloroacetamide | Cysteine | Various enzymes |
| Fluorophosphonate | Serine | Serine hydrolases |
| Vinyl sulfone | Cysteine | Cysteine proteases |
This synthetic approach allows for the conversion of a purine-based inhibitor scaffold into a tool for covalently labeling and identifying its protein targets in a cellular context.
For detection and enrichment of probe-labeled proteins, a reporter tag is incorporated into the ABP structure. This can be achieved in one of two ways:
One-step Probes : The reporter tag, such as a fluorophore or a biotin affinity tag, is pre-installed on the probe before it is introduced to the biological system.
Two-step Probes : A more versatile approach involves using a probe that contains a small, bio-orthogonal handle, such as a terminal alkyne or azide. After the probe has labeled its target proteins, a reporter tag containing the complementary functional group (an azide or alkyne, respectively) is added and covalently attached via a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). battelle.org
Starting with this compound, a two-step probe can be synthesized by substituting the C2 position with a linker containing a terminal alkyne. This allows for the subsequent attachment of various reporter tags, providing experimental flexibility.
The choice of tag depends on the downstream application, as detailed in the following table.
| Tag Type | Example(s) | Function & Application |
| Affinity Tag | Biotin, Polyhistidine (His-tag) nih.govresearchgate.net | Enables the enrichment and purification of labeled proteins from complex lysates using affinity chromatography (e.g., streptavidin or nickel-NTA resin). nih.gov The enriched proteins can then be identified by mass spectrometry. |
| Fluorescent Tag | Rhodamine, BODIPY, Fluorescein nih.govnih.gov | Allows for the visualization of labeled proteins by in-gel fluorescence scanning or fluorescence microscopy, providing information on target engagement and subcellular localization. rsc.org |
By leveraging the sequential reactivity of the dichloropurine core, researchers can design and synthesize highly tailored chemical probes for ABPP, enabling detailed investigation into enzyme function and inhibitor interactions.
Use as Precursor Pharmacophores in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single step to generate complex products, offering high efficiency and molecular diversity. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide structures, which often resemble peptide backbones.
The purine scaffold is a valuable "pharmacophore" — a molecular framework with features necessary for biological activity. By using a functionalized purine as one of the inputs, MCRs can rapidly generate large libraries of diverse, drug-like molecules built around this privileged core.
Derivatives of this compound are excellent candidates for this approach. For example, by reacting the dichloropurine with an appropriate amine, one can selectively substitute one of the chlorine atoms to install a primary or secondary amine handle. A common strategy is to synthesize a 2-amino-6-substituted purine derivative. researchgate.net This aminopurine can then serve as the amine component in an Ugi-4CR.
The process can be outlined as follows:
Precursor Synthesis : Selective nucleophilic substitution of the C6 chlorine of this compound with a desired R-group, followed by substitution of the C2 chlorine with ammonia or a primary amine to yield a 2-aminopurine precursor.
Multi-Component Reaction : The resulting aminopurine is used as the amine input in an Ugi-4CR.
| Ugi Reaction Component | Example | Role in Final Product |
| Amine | 2-Amino-6-R-7-isopropyl-7H-purine | Provides the core pharmacophore structure. |
| Aldehyde | Isobutyraldehyde | Introduces diversity element R¹ |
| Carboxylic Acid | Acetic Acid | Introduces diversity element R² |
| Isocyanide | tert-Butyl isocyanide | Introduces diversity element R³ |
This strategy allows for the rapid generation of a library of complex molecules where three points of diversity are appended to the purine pharmacophore in a single synthetic step. Such libraries are invaluable in the early stages of drug discovery for screening against biological targets and identifying initial hit compounds.
Development of Ligands for Crystallographic Studies of Target Proteins
X-ray crystallography is a cornerstone of structure-based drug design, providing a high-resolution, three-dimensional view of how a ligand binds to its target protein. This structural information is critical for understanding the molecular basis of inhibition and for rationally designing more potent and selective compounds.
The this compound scaffold is an excellent starting point for developing ligands for crystallographic studies due to its synthetic tractability, which allows for the systematic exploration of a protein's binding site. The known crystal structure of this compound itself provides precise data on the geometry of the purine core, which can be used for initial computational modeling and docking studies. nih.govutb.cz
The development process typically follows these steps:
Library Synthesis : A focused library of compounds is synthesized from the dichloropurine precursor. The substituents at the C2 and C6 positions are systematically varied to probe different regions of the target protein's active site. For example, different amines, alcohols, or thiols can be introduced to explore hydrogen bonding and hydrophobic interactions.
Biochemical Screening : The synthesized ligands are screened for their ability to bind to and/or inhibit the target protein using biochemical assays.
Co-crystallization : The most potent compounds are selected for co-crystallization trials. In these experiments, the purified target protein is mixed with a stoichiometric excess of the ligand and subjected to various crystallization screening conditions.
Structure Determination and Analysis : If suitable crystals of the protein-ligand complex are obtained, X-ray diffraction data are collected to solve the three-dimensional structure. The resulting electron density map reveals the precise orientation of the ligand in the binding pocket and its specific interactions with the protein's amino acid residues.
This structural feedback is then used to refine the ligand design, leading to an iterative cycle of synthesis, testing, and structural analysis that drives the optimization of lead compounds. The versatility of the 2,6-dichloropurine (B15474) scaffold makes it an ideal platform for this structure-guided approach. nih.govnih.gov
Future Research Trajectories and Academic Perspectives
Development of Novel Synthetic Methodologies for Purine (B94841) Diversity
The functionalization of the purine scaffold is a mature field, yet the quest for more efficient, selective, and diverse synthetic methods remains a vibrant area of research. rsc.orgthieme.de Traditional methods for creating purine libraries often involve multi-step sequences, but recent advances are paving the way for more streamlined approaches. researchgate.netresearchgate.net
Future synthetic efforts will likely focus on the late-stage functionalization of the purine core, including the C-H functionalization of the imidazole (B134444) and pyrimidine (B1678525) rings. thieme.de This strategy allows for the direct introduction of various substituents without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. Furthermore, the development of novel cross-coupling reactions, catalyzed by transition metals, will continue to be a priority. thieme.de These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the purine ring, opening up a vast chemical space for exploration. For a compound like 2,6-dichloro-7-isopropyl-7H-purine, the two chlorine atoms provide reactive handles for such transformations.
The regioselectivity of these reactions, particularly in di- and tri-substituted purines, is a critical aspect that warrants further investigation. researchgate.net Understanding and controlling the factors that govern the site of substitution will be paramount for the rational design and synthesis of complex purine derivatives. The development of orthogonal protecting group strategies and one-pot multi-reaction sequences will also contribute significantly to the efficient construction of diverse purine libraries.
Exploration of Underexplored Biological Targets for Purine Derivatives
Purine analogues have a rich history as therapeutic agents, with well-established roles as anticancer and antiviral drugs. nih.goveurekaselect.comeurekaselect.commdpi.com However, the full therapeutic potential of this class of compounds is far from being realized. A significant future direction lies in the exploration of underexplored biological targets.
While kinases and polymerases are traditional targets for purine derivatives, emerging research is identifying new potential interaction partners. nih.govaacrjournals.org These include:
Riboswitches: These are structured RNA domains found in the non-coding regions of bacterial mRNAs that can bind to specific ligands and regulate gene expression. researchgate.net Designing purine analogues that can selectively bind to and modulate the function of bacterial riboswitches represents a promising strategy for the development of novel antimicrobial agents. researchgate.net
Topoisomerases: While some purine analogues are known to target these enzymes, there is scope for developing novel inhibitors with different mechanisms of action. Substituted purines have been identified as a novel structural class of catalytic topoisomerase II inhibitors. aacrjournals.org
G-protein-coupled receptors (GPCRs): Given the structural similarity of purines to endogenous signaling molecules like adenosine, there is significant potential to develop novel GPCR modulators for a wide range of diseases. nih.gov
Aldehyde Dehydrogenase (ALDH) and Quinone Reductase 2 (QR2): These enzymes have been identified as potential targets for compounds with a purine-like quinoline (B57606) core, suggesting that the broader purine scaffold could also be explored for its interaction with these proteins. drugbank.com
The systematic screening of purine libraries against a wide array of biological targets, coupled with advances in proteomics and chemical biology, will be instrumental in uncovering these new therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Purine Design
Key applications of AI and ML in this context include:
Virtual Screening: AI algorithms can screen vast virtual libraries of purine derivatives to identify compounds with a high probability of binding to a specific biological target. mbios.org
De Novo Drug Design: Generative AI models can design entirely new purine analogues with desired physicochemical and pharmacological properties. mbios.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained to predict the biological activity of purine derivatives based on their chemical structure, providing valuable insights for lead optimization. nih.gov
Predictive Toxicology: AI can be used to predict the potential toxicity of new purine compounds, helping to de-risk drug development at an early stage. mbios.org
The development of more accurate and interpretable AI/ML models, trained on high-quality experimental data, will be crucial for realizing the full potential of these technologies in purine drug design.
Supramolecular Chemistry of Purine Derivatives for Advanced Materials (if applicable to academic research, non-clinical)
Beyond their therapeutic applications, purine derivatives are emerging as versatile building blocks for the construction of functional supramolecular materials. rsc.orgnso-journal.orgrsc.org The ability of the purine ring system to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, makes it an ideal motif for directing the self-assembly of molecules into well-defined architectures.
Future research in this area could explore:
Hydrogels: The self-assembly of purine derivatives, particularly guanosine (B1672433) analogues, into hydrogels has been demonstrated. rsc.orgresearchgate.net These materials have potential applications in drug delivery, tissue engineering, and as stimuli-responsive materials.
Organic Frameworks: The incorporation of purine derivatives into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with novel catalytic, separation, or sensing properties.
Molecular Electronics: The π-conjugated nature of the purine ring system suggests that purine-based materials could have interesting electronic properties, making them potential candidates for applications in organic electronics.
The introduction of substituents, such as the isopropyl group and chlorine atoms in this compound, can be used to tune the self-assembly behavior and the properties of the resulting materials.
Expanding Mechanistic Understanding of Purine Interactions at the Sub-Cellular Level
A deeper understanding of how purine derivatives interact with their biological targets at the molecular and sub-cellular level is essential for the rational design of more effective and selective drugs. nih.govasm.orgnih.govresearchgate.netmdpi.com Future research will focus on elucidating the intricate details of these interactions using a combination of advanced experimental and computational techniques.
Key areas of investigation will include:
Structural Biology: High-resolution crystal structures of purine derivatives in complex with their target proteins will provide detailed insights into the specific molecular interactions that govern binding and activity.
Biophysical Techniques: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to characterize the thermodynamics and kinetics of purine-protein interactions.
Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can provide a dynamic and energetic view of how purine derivatives bind to their targets and exert their biological effects.
Cellular Imaging: Advanced microscopy techniques can be used to visualize the sub-cellular localization of fluorescently-labeled purine derivatives and their effects on cellular processes in real-time.
A more profound mechanistic understanding will not only aid in the optimization of existing purine-based drugs but will also pave the way for the discovery of novel therapeutic agents with entirely new mechanisms of action.
Q & A
Q. What is the established synthetic route for 2,6-dichloro-7-isopropyl-7H-purine, and what are the critical reaction parameters?
The compound is synthesized via alkylation of 2,6-dichloro-9H-purine with 2-iodopropane in dimethyl sulfoxide (DMSO) under basic conditions (K₂CO₃). Key parameters include:
- Temperature control (288–291 K) to favor N7-substitution over the thermodynamically stable N9 isomer.
- Use of column chromatography (silica gel; petroleum ether/ethyl acetate 1:1) for isomer separation .
- Reaction time of 8 hours ensures completion while minimizing side products.
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction (120 K, MoKα radiation) reveals a triclinic crystal system (space group P1) with unit cell parameters:
- a = 7.0146 Å, b = 8.2862 Å, c = 8.9686 Å; α = 70.499°, β = 83.820°, γ = 74.204° .
- The fused imidazole and pyrimidine rings are nearly planar (dihedral angle = 1.32°), with π-π stacking (centroid distance = 3.5189 Å) influencing solid-state packing .
- Refinement used SHELXL with riding H-atom models (Uiso = 1.2–1.5 Ueq) .
Q. What biological significance do N7-substituted purines like this compound hold?
N7-substituted purines are less common than N9 analogs but exhibit unique bioactivity, including kinase inhibition and anticancer potential. Their activity often stems from altered electronic properties and steric effects at the purine core, which modulate interactions with target proteins .
Advanced Research Questions
Q. How can researchers address challenges in isolating the N7 isomer during synthesis?
- Chromatographic optimization : Adjust mobile phase polarity (e.g., gradient elution with hexane/ethyl acetate) to resolve closely eluting isomers.
- Reaction monitoring : Use HPLC or LC-MS to track isomer ratios in real time .
- Alternative alkylating agents : Explore bulky electrophiles (e.g., isopropyl bromide) to sterically favor N7 substitution .
Q. What contradictions exist in reported melting points or spectral data for this compound, and how should they be resolved?
- Melting point variability : Reported mp = 425–427 K vs. 426 K . Verify purity via HPLC and differential scanning calorimetry (DSC). Impurities or polymorphic forms can skew results.
- NMR discrepancies : Assign peaks using 2D NMR (HSQC, HMBC) to resolve ambiguities in aromatic proton shifts caused by substituent electronic effects .
Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for alkylation or substitution reactions.
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with kinases (e.g., Bcr-Abl, BTK) based on structural analogs .
- QSAR models : Corporate substituent descriptors (Hammett σ, molar refractivity) to predict bioactivity trends .
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions.
- Catalyst addition : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature ramping : Gradual heating (e.g., 273 K → 298 K) may improve selectivity for the N7 isomer .
Q. What advanced techniques validate the compound’s structural stability under varying conditions?
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- Accelerated stability studies : Expose samples to humidity (ICH Q1A guidelines) and monitor degradation via LC-MS.
- Synchrotron XRD : Resolve structural changes at high resolution under non-ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
